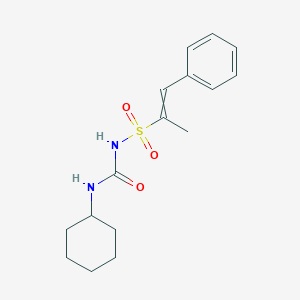
N-(Cyclohexylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclohexylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide is a compound that belongs to the class of sulfonamides These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-(Cyclohexylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of cyclohexyl isocyanide with aromatic aldehydes, aromatic amines, and trifluoroacetic anhydride in dichloromethane at room temperature . This reaction yields N-[cyclohexylcarbamoyl(aryl)methyl]-2,2,2-trifluoro-N-arylacetamide derivatives in nearly quantitative yields. The work-up procedure is straightforward, and the products are precipitated in ether as pure solids.
Chemical Reactions Analysis
N-(Cyclohexylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include trifluoroacetic anhydride, aromatic aldehydes, and aromatic amines . The major products formed from these reactions are N-[cyclohexylcarbamoyl(aryl)methyl]-2,2,2-trifluoro-N-arylacetamide derivatives.
Scientific Research Applications
N-(Cyclohexylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide has several scientific research applications. It is used in the synthesis of complex molecular structures through multi-component reactions (MCRs), which are valuable in drug discovery and development
Mechanism of Action
The mechanism of action of N-(Cyclohexylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
N-(Cyclohexylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide can be compared with other sulfonamide derivatives. Similar compounds include N-cyclohexyl-N-(cyclohexylcarbamoyl)acrylamide and other sulfonylurea derivatives . These compounds share structural similarities but may differ in their biological activities and applications.
Conclusion
This compound is a complex molecule with diverse applications in scientific research. Its synthesis, chemical reactions, and potential applications make it a valuable compound in the fields of chemistry, biology, and medicine. Further research is needed to fully understand its mechanism of action and explore its potential in various applications.
Properties
CAS No. |
56752-83-1 |
|---|---|
Molecular Formula |
C16H22N2O3S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-cyclohexyl-3-(1-phenylprop-1-en-2-ylsulfonyl)urea |
InChI |
InChI=1S/C16H22N2O3S/c1-13(12-14-8-4-2-5-9-14)22(20,21)18-16(19)17-15-10-6-3-7-11-15/h2,4-5,8-9,12,15H,3,6-7,10-11H2,1H3,(H2,17,18,19) |
InChI Key |
GWPOUQSRVKGSQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1)S(=O)(=O)NC(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate](/img/structure/B14641458.png)
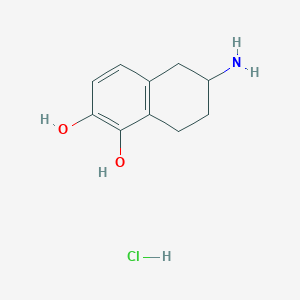
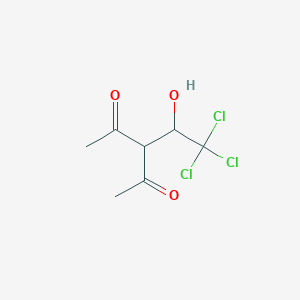

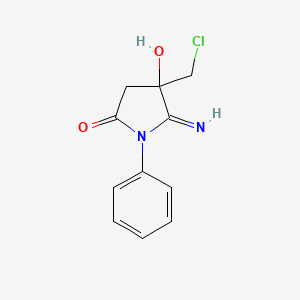
![1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14641479.png)
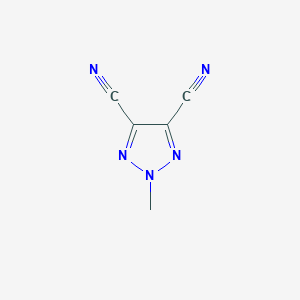
![Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl-](/img/structure/B14641482.png)
![Acetic acid, [bis(1-methylethoxy)phosphinyl]-, 1-methylethyl ester](/img/structure/B14641486.png)
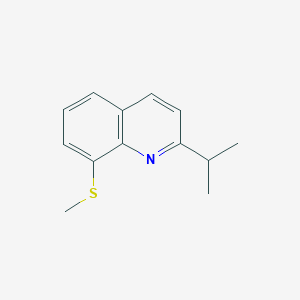
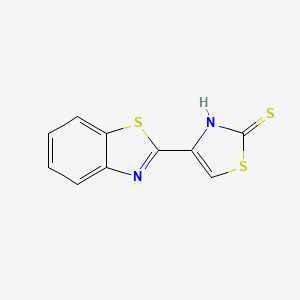
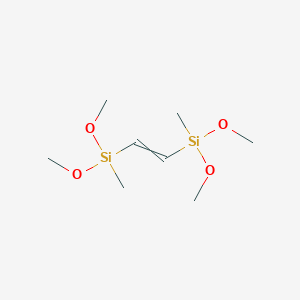
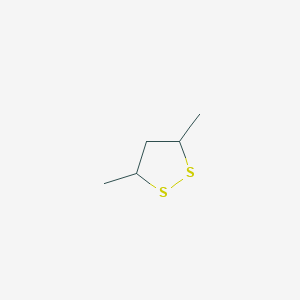
![Benzene, 1-[(2-chloro-2-propenyl)oxy]-4-methyl-](/img/structure/B14641520.png)
